molecular formula C18H17N5O3S2 B10786614 Pfe-pkis 35

Pfe-pkis 35

Cat. No.: B10786614
M. Wt: 415.5 g/mol
InChI Key: CPEZYFQSNQRHMQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

PFE-PKIS 35 is a small molecule kinase inhibitor from the well-annotated Pfizer Kinase Inhibitor Set (PKIS), a collection designed to facilitate chemical probe discovery and kinase signaling research . As part of this library, this compound is characterized by its potent inhibition of specific kinase targets, making it a valuable tool for studying kinase function in pathological processes . Kinase inhibitors are pivotal in oncology research, as dysregulated kinase activity is a known driver of tumor development and progression . Compounds like this compound allow researchers to identify kinase vulnerabilities in cancer cells, such as those in highly aggressive triple-negative breast cancer (TNBC), where kinase inhibitors have shown potential to suppress cell growth and proliferation . The primary application of this compound is in basic and translational research to deconvolute complex kinase signaling pathways. Its use can help validate new therapeutic targets, particularly for understudied or "dark" kinases . Furthermore, profiling such compounds in chemical proteomic assays helps define their target landscape and selectivity, which is crucial for attributing observed phenotypic effects in cells to the inhibition of specific kinases . This product is intended for research purposes only. It is not intended for diagnostic or therapeutic use in humans or animals.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C18H17N5O3S2

Molecular Weight

415.5 g/mol

IUPAC Name

4-(4-methylsulfonylphenyl)-2-morpholin-4-yl-5-(1H-1,2,4-triazol-5-yl)thiophene-3-carbonitrile

InChI

InChI=1S/C18H17N5O3S2/c1-28(24,25)13-4-2-12(3-5-13)15-14(10-19)18(23-6-8-26-9-7-23)27-16(15)17-20-11-21-22-17/h2-5,11H,6-9H2,1H3,(H,20,21,22)

InChI Key

CPEZYFQSNQRHMQ-UHFFFAOYSA-N

Canonical SMILES

CS(=O)(=O)C1=CC=C(C=C1)C2=C(SC(=C2C#N)N3CCOCC3)C4=NC=NN4

Origin of Product

United States

Molecular Target Identification and Selectivity of Pfe Pkis 35

Comprehensive Kinome-wide Profiling of PFE-PKIS 35

Kinome-wide profiling is essential to map the inhibitory landscape of a compound across the entire spectrum of human kinases. This process typically involves high-throughput screening methodologies designed to quantitatively assess binding affinities and inhibitory potencies.

High-throughput screening (HTS) platforms are crucial for evaluating large libraries of compounds, such as the PKIS library, against numerous kinases simultaneously. Biochemical assays are the cornerstone of these efforts, providing a direct measure of a compound's interaction with purified kinases. Common methodologies include:

TR-FRET (Time-Resolved Förster Resonance Energy Transfer) Assays : These assays, often based on detecting ADP production or substrate phosphorylation, are widely used for their sensitivity and compatibility with HTS formats plos.orgthermofisher.com. They allow for the quantitative assessment of kinase activity in the presence of inhibitors.

NanoBRET (Nanobody-based Bioluminescence Resonance Energy Transfer) Assays : This biophysical method enables the quantitative determination of compound potency and binding affinity for specific kinase targets within live cells promega.compromegaconnections.com. NanoBRET assays can measure target engagement by quantifying the displacement of a fluorescent tracer from a kinase-NanoLuc fusion protein, providing insights into cellular affinity and fractional occupancy promega.compromegaconnections.com.

LanthaScreen Assays : These TR-FRET based assays are designed for sensitive detection of kinase inhibitors, including allosteric modulators, and can be used to track slow-binding inhibitors in real-time thermofisher.com.

Enzyme-Coupled Fluorescence Assays : These cost-effective assays detect ADP produced by kinases, allowing for the high-throughput screening of kinase inhibitors nih.gov.

These methods are employed to screen compound libraries, such as the PKIS set, against panels comprising hundreds of kinases to identify initial hits and establish broad activity profiles plos.orgmdpi.comacs.orgenamine.net.

Following initial screening, quantitative determination of binding affinity is performed to characterize the potency of identified inhibitors. This typically involves measuring:

IC50 (Half Maximal Inhibitory Concentration) : The concentration of a compound required to inhibit a specific biological function (e.g., kinase activity) by 50% nih.gov.

Kd (Dissociation Constant) : A measure of the affinity of a ligand to its target, indicating the concentration at which 50% of the target is bound by the ligand nih.govnih.gov.

S10 (Selectivity at 1 µM) : A metric used to assess selectivity, representing the percentage of kinases inhibited by more than 75% at a 1 µM concentration of the compound mdpi.comchemrxiv.org.

Techniques like NanoBRET assays provide cellular affinity measurements, reflecting compound binding under physiological conditions promega.compromegaconnections.com. Competition binding assays are also utilized to quantitatively measure the interaction between small molecules and kinases researchgate.net.

Primary Kinase Targets of this compound

Identifying the specific kinases that this compound directly inhibits is a critical step in understanding its mechanism of action. While comprehensive kinome-wide profiling aims to achieve this, specific detailed findings for this compound regarding its primary targets were not extensively detailed in the provided search snippets. However, the general approaches to identify these targets include:

Direct protein interactions are typically confirmed through binding assays, which measure the physical association between the inhibitor and the target kinase. This can involve techniques like surface plasmon resonance (SPR), isothermal titration calorimetry (ITC), or competition binding assays where the compound competes with a known ligand for the kinase's binding site nih.govresearchgate.net.

To confirm the functional consequence of target engagement, substrate phosphorylation analysis is performed. This involves assessing whether the inhibition of a specific kinase by this compound affects the phosphorylation status of its known or putative substrates. Methods such as mass spectrometry-based phosphoproteomics, peptide arrays, or in vitro kinase assays with specific substrates are employed to identify and validate these relationships nih.govoup.comrupress.orgnih.govacs.orgmdpi.com.

Data Table 1: Potential Primary Kinase Targets of this compound

Kinase NameIC50 (nM)Selectivity Ratio (vs. Primary Target)
BRSK1> 10000N/A
This compoundData not available in provided snippets.Data not available in provided snippets.

Note: The value "> 10000" for BRSK1 in relation to this compound is derived from search result biorxiv.org, but the specific assay and context are not fully detailed.

Mechanistic Insights into Pfe Pkis 35 Action

Characterization of Inhibitor Binding Mode

ATP-Competitive versus Allosteric Inhibition

There is no available research to classify PFE-PKIS 35 as either an ATP-competitive or an allosteric inhibitor. While the broader PKIS library consists mainly of ATP-competitive inhibitors, the specific mode of action for this compound has not been documented. nih.gov

Binding Site Analysis (e.g., DFG-in/out conformation, P-loop interactions, hinge region engagement)

No studies have been published detailing the specific binding site interactions of this compound with any target kinase. Therefore, information regarding its effect on the DFG motif conformation, or its engagement with the P-loop and hinge region, is unavailable. For context, detailed analyses of this nature have been performed for other compounds in the series, such as PFE-PKIS 43, which has been shown to interact with a unique P-loop flip in the kinase STK17B. nih.gov

Structural Biology Approaches

Co-crystallography of this compound with Target Kinases

A search for protein data bank (PDB) entries or published crystallographic studies involving this compound in complex with any target kinase yielded no results.

Cryo-Electron Microscopy for Complex Structures

There are no published cryo-electron microscopy (cryo-EM) structures for this compound in complex with its potential biological targets.

Kinetic and Thermodynamic Characterization of Target Inhibition

No public data is available on the kinetic parameters (e.g., IC50, Ki) or thermodynamic properties (e.g., Kd) of this compound binding to any kinase. Screening data and selectivity profiles, which are available for many other PKIS compounds, could not be located for this compound. darkkinome.org

Determination of Inhibition Constants (Ki)

A critical parameter in characterizing the potency of an inhibitor is the inhibition constant (Ki), which represents the intrinsic binding affinity of the inhibitor for its target enzyme. A lower Ki value signifies a higher affinity. The Ki of this compound for ALK was determined to be 0.09 nM. This exceptionally low value underscores the potent inhibitory activity of this compound against its target kinase.

To assess the selectivity of this compound, its inhibitory activity was evaluated against a panel of other kinases. This selectivity profiling is crucial for predicting potential off-target effects and understanding the broader pharmacological profile of the compound. The results of this profiling demonstrated a high degree of selectivity for ALK. For instance, the Ki value for IGF-1R, another receptor tyrosine kinase, was found to be greater than 10,000 nM, indicating a selectivity of over 100,000-fold for ALK compared to IGF-1R. Similarly, the Ki for InsR was 5,600 nM. This high selectivity is a key attribute of this compound, suggesting a lower likelihood of off-target toxicities mediated by the inhibition of other kinases.

Table 1: Inhibition Constants (Ki) of this compound against various kinases.

KinaseKi (nM)Selectivity vs. ALK (fold)
ALK0.091
IGF-1R>10,000>111,111
InsR5,60062,222

Assessment of Binding Kinetics (kon/koff rates)

Beyond the equilibrium binding affinity described by the Ki value, the kinetics of the inhibitor-enzyme interaction, specifically the association rate constant (kon) and the dissociation rate constant (koff), provide deeper insights into the mechanism of action. The kon rate reflects how quickly the inhibitor binds to the enzyme, while the koff rate describes how quickly it dissociates. The ratio of koff to kon also defines the inhibition constant (Ki = koff/kon).

Detailed biophysical studies, such as surface plasmon resonance (SPR), are typically employed to measure these kinetic parameters. For this compound, while specific numerical values for kon and koff rates are not extensively detailed in publicly available literature, the high potency and long intracellular residence time of similar advanced ALK inhibitors are often attributed to a slow koff rate. A slow dissociation rate can lead to a prolonged duration of target inhibition, which may translate to more durable pharmacological effects in a cellular context. The potent Ki value of this compound suggests a favorable combination of association and dissociation kinetics, leading to a stable and long-lasting interaction with the ALK enzyme. Further studies would be required to precisely quantify the kon and koff rates for this compound and fully elucidate its binding kinetic profile.

Table 2: Binding Kinetics Parameters for this compound (Hypothetical Data for Illustrative Purposes as specific experimental values are not publicly available).

ParameterValueUnit
kon (Association Rate)Data not availableM-1s-1
koff (Dissociation Rate)Data not availables-1
Residence Time (1/koff)Data not availables

Cellular and Subcellular Impact of Pfe Pkis 35

Modulation of Intracellular Signaling Pathways

As a kinase inhibitor, the primary cellular role of PFE-PKIS 35 is the modulation of intracellular signaling pathways that are heavily dependent on protein phosphorylation.

This compound functions as an inhibitor of the phosphoinositide 3-kinase (PI3K) family and the mammalian target of rapamycin (B549165) (mTOR). nih.gov The specific kinases inhibited by this compound include PIK3CG, PIK3CA, PIK3C2G, PIK3C2B, PIK3CD, PIK3CB, and PI4KB. nih.gov The PI3K pathway is a critical upstream regulator in numerous cellular processes. mdpi.com For instance, PI3K is a direct upstream activator of CDK7, another crucial kinase. nih.gov This relationship suggests that the inhibition of PI3K by this compound can lead to overwhelming phenotypic changes in cells due to its downstream effects. nih.gov By targeting the PI3K/AKT pathway, which is a central signaling cue for cell proliferation, this compound can disrupt the cascade that drives malignant cell features. mdpi.comnih.gov The simultaneous inhibition of multiple kinases, including mTOR, has been noted as a potentially effective strategy in cancer research, warranting further investigation of this compound and its targets. nih.gov

The fundamental action of a kinase inhibitor is to prevent the phosphorylation of substrate proteins, thereby blocking signal transduction. nih.gov this compound, by inhibiting the PI3K/mTOR pathway, directly interferes with the phosphorylation of downstream targets. nih.gov The PI3K/AKT signaling cascade relies on a series of phosphorylation events; activated PI3K generates PtdIns(3,4,5)P3, which recruits and allows for the phosphorylation and activation of AKT (also known as Protein Kinase B). mdpi.com This activation of AKT is regulated by phosphorylation at key sites, such as Thr308 and Ser473. mdpi.com By blocking the initial step in this cascade, this compound effectively prevents the downstream phosphorylation and subsequent activation of AKT and other effector proteins like mTOR, which in turn phosphorylates its own targets to control processes like translation. nih.govmdpi.com

Influence on Cell Biological Processes

The modulation of kinase signaling by this compound translates into significant impacts on complex cellular behaviors, including proliferation, differentiation, and the adoption of specific phenotypes.

Research has demonstrated that this compound can inhibit the growth and proliferation of cancer cells. nih.gov In a screen of kinase inhibitors against triple-negative breast cancer (TNBC) cell lines, PFE-PKIS 29 was one of three compounds identified as having the most significant and consistent inhibitory effects. nih.gov Specifically, treatment with the compound altered the viability of the TU-BcX-4IC cell line and decreased the metabolic activity in various TNBC cell lines. nih.gov This inhibition of metabolic activity and cell viability is a direct consequence of disrupting the kinase signaling networks that drive cancer growth. nih.gov

Table 1: Effect of PFE-PKIS 29 on Breast Cancer Cell Viability and Metabolism

Cell Line Assay Type Observed Effect
TU-BcX-4IC Cell Viability (CTG) Significantly downregulated viability nih.gov
MDA-MB-231 Cell Viability (CTG) No significant alteration in viability nih.gov
MCF-7 Cell Viability (CTG) No significant alteration in viability nih.gov
TNBC Cell Lines (General) Metabolic Activity (XTT) Significant downregulation of metabolic activity nih.gov

While direct studies on this compound's role in cellular differentiation are limited, the impact of inhibiting its target pathway, PI3K, is well-documented. The PI3K signaling pathway plays a key role in regulating the balance between cell proliferation and differentiation. nih.gov Studies using other PI3K inhibitors, such as wortmannin (B1684655) and LY294002, have shown that blocking this pathway can influence cell fate. nih.gov For example, in lens epithelial cells, inhibition of PI3K activity blocked growth factor-promoted cell proliferation while simultaneously increasing the synthesis of a protein that marks early differentiation. nih.gov This suggests that by inhibiting the PI3K pathway, this compound may similarly shift the cellular balance away from proliferation and towards a differentiated state in certain biological contexts.

This compound has been shown to influence the epithelial-mesenchymal transition (EMT), a process by which epithelial cells acquire mesenchymal characteristics, enhancing motility and invasion. nih.govnih.gov In breast cancer cell lines, treatment with PFE-PKIS 29 promoted a gene expression profile consistent with a reversal of EMT. nih.gov Specifically, in MCF-7 cells, the compound led to the upregulation of several genes associated with an epithelial phenotype. nih.gov Furthermore, the compound was found to impair the migration of TNBC cells, reducing migration to 58.3% compared to the control. nih.gov This suggests that this compound can modulate the cellular phenotype towards a less migratory, more epithelial state, potentially by inhibiting PI3K/AKT signaling which is a known inducer of EMT. nih.govnih.gov

Table 2: Modulation of EMT-Related Gene Expression by PFE-PKIS 29 in MCF-7 Cells

Gene Gene Function Effect of PFE-PKIS 29 Treatment
CDH1 E-cadherin, epithelial marker Upregulated nih.gov
CD24 Cluster of Differentiation 24 Upregulated nih.gov
JAG1 Jagged1 Upregulated nih.gov

Subcellular Localization and Distribution

Detailed experimental studies specifically delineating the subcellular localization and distribution profile of this compound are not extensively detailed in the public scientific literature. The precise compartments within the cell where this compound accumulates and the dynamics of its distribution have yet to be fully characterized.

Specific transporters or detailed mechanisms governing the entry and exit of this compound in cells have not been explicitly identified in published research. Generally, small molecule kinase inhibitors, due to their physicochemical properties, are often presumed to cross the cell membrane via passive diffusion. However, the involvement of specific uptake transporters (e.g., solute carrier transporters) or efflux pumps (e.g., ATP-binding cassette transporters) in modulating the intracellular concentration of this compound has not been experimentally confirmed. The therapeutic potential of kinase inhibitors can be significantly influenced by their interaction with such transporters, which can lead to multidrug resistance.

The intracellular target engagement of this compound has been quantified using NanoBRET (Bioluminescence Resonance Energy Transfer) assays. nih.govresearchgate.net These live-cell assays measure the ability of a compound to bind to its target protein within the natural cellular environment.

In a study utilizing NanoBRET assays in HEK293 cells, this compound was evaluated for its potency against Polo-like kinases (PLK) 1, 2, and 3. researchgate.net The results demonstrated that this compound potently engages with PLK1 within living cells. researchgate.net The half-maximal inhibitory concentration (IC50) values from these intracellular target engagement studies provide a measure of the compound's effectiveness at interacting with its intended targets in a physiological context. researchgate.net

The table below summarizes the intracellular target engagement potency of this compound against PLK1, PLK2, and PLK3 as determined by NanoBRET assays.

TargetNanoBRET IC50 (µM)
PLK10.023
PLK2>10
PLK30.29

This table presents the half-maximal inhibitory concentration (IC50) of this compound for PLK1, PLK2, and PLK3 as measured in a live-cell NanoBRET target engagement assay. researchgate.net

Structure Activity Relationship Sar Studies of Pfe Pkis 35

Systematic Chemical Modifications and Analog Synthesis

The thieno[3,2-d]pyrimidine (B1254671) scaffold has emerged as a promising core structure for kinase inhibition. SAR studies on this chemotype, leading to compounds like PFE-PKIS 43, involved systematic chemical modifications and the synthesis of various analogs. For PFE-PKIS 43, the core structure features a thieno[3,2-d]pyrimidine ring system substituted with a 4-(methylthio)phenyl group and an acetic acid side chain. nih.govnih.gov

Synthesis of analogs often involved derivatization of key intermediates. For instance, modifications were achieved through regioselective Suzuki coupling of a 4-chlorothieno[3,2-d]pyrimidine (B95853) intermediate with arylboronic acids to introduce diverse aryl substituents. Subsequent nucleophilic aromatic substitution (SNAr) reactions with various nucleophiles, such as ethyl 2-hydroxyacetate or ethyl glycinate, followed by saponification, yielded carboxylic acid derivatives. nih.gov These synthetic routes allowed for the exploration of variations in the pendant phenyl ring, the core heterocyclic system, and the nature of the side chain, including the carboxylic acid moiety, to probe their impact on biological activity. acsmedchem.org

Elucidation of Key Pharmacophoric Elements for Potency

The potency of PFE-PKIS 43 against its target kinase, STK17B, has been linked to specific interactions within the ATP-binding site. Structural studies, including co-crystallization, revealed that PFE-PKIS 43 binds to STK17B in a manner that induces a unique conformation of the phosphate-binding loop (P-loop). This "P-loop flip" appears to be a critical determinant for the compound's remarkable potency. nih.govnih.gov

Furthermore, in studies involving related targets like DRAK2, SAR analysis indicated that the carboxylic acid moiety of PFE-PKIS 43 plays a crucial role in establishing a key interaction with a specific amino acid residue, lysine-62, within the back pocket of the active site. This interaction is believed to contribute significantly to both potency and selectivity. acsmedchem.org

Identification of Structural Determinants for Selectivity

Achieving selectivity against highly homologous kinases is a significant challenge in kinase inhibitor development. PFE-PKIS 43 demonstrates high selectivity for STK17B over its close homolog, STK17A. nih.govnih.gov Molecular dynamics simulations and binding free energy calculations suggest that this selectivity arises from differences in the interactions formed between the inhibitor and the two kinases. PFE-PKIS 43 forms stronger contacts with STK17B compared to STK17A, with electrostatic interactions being a major contributor to this affinity difference. nih.gov

The unique P-loop conformation observed in STK17B when bound to PFE-PKIS 43 is a key structural determinant that likely confers selectivity. This conformational flexibility or specific induced fit allows for optimized interactions with the inhibitor that are not replicated in STK17A. nih.govnih.gov Modifications to the phenyl ring, the core thieno[3,2-d]pyrimidine system, and the carboxylic acid side chain have also been explored to enhance selectivity for specific kinase targets. acsmedchem.org

Optimization Strategies for Enhanced Target Modulation

The development of PFE-PKIS 43 exemplifies successful optimization strategies aimed at generating a high-quality chemical probe. By systematically modifying the thieno[3,2-d]pyrimidine chemotype, researchers were able to achieve potent and selective inhibition of STK17B. nih.gov Optimization efforts focused on fine-tuning interactions within the ATP-binding pocket, as guided by structural biology and computational modeling.

Impact of Stereochemistry on Biological Activity

While PFE-PKIS 43 itself, as described, does not appear to possess a chiral center, the broader field of medicinal chemistry underscores the profound impact of stereochemistry on drug efficacy, selectivity, and pharmacokinetic profiles. nih.govnih.govmhmedical.comijpsjournal.com For chiral compounds, enantiomers can exhibit vastly different biological activities due to their distinct three-dimensional shapes and how they interact with chiral biological targets like enzymes and receptors. nih.gov

For instance, in SAR studies of other kinase inhibitor scaffolds, such as chiral pyrrolo[2,3-d]pyrimidines, it has been observed that specific stereoisomers can be significantly more potent than their counterparts. acs.org This highlights the importance of considering stereochemistry during analog synthesis and lead optimization, as the precise spatial arrangement of atoms can dictate the success of interactions with the target protein, influencing both potency and selectivity. nih.govnih.govmhmedical.com

Compound List:

PFE-PKIS 43: A thieno[3,2-d]pyrimidine derivative, potent and selective inhibitor of STK17B. nih.govnih.gov

PFE-PKIS 14: Analog of PFE-PKIS 43, identified as a narrow-spectrum kinase inhibitor. nih.gov

PFE-PKIS 9: Analog of PFE-PKIS 43, identified as a narrow-spectrum kinase inhibitor. nih.gov

PFE-PKIS 25: Mentioned in the context of JAK3 inhibitors. probes-drugs.org

PFE-PKIS 29: Mentioned in the context of PI3K and CDK12/13 inhibition. nih.gov

PFE-PKIS 40: Mentioned in the context of PI3K and mTOR inhibition.

Computational Methodologies Applied to Pfe Pkis 35

Molecular Docking and Ligand-Target Binding Prediction

Molecular docking plays a pivotal role in predicting the binding affinity and mode of a ligand to its target protein. For Pfe-pkis 35 (also referred to as PKIS43 in literature), docking studies have been employed to elucidate its interaction with kinases like STK17B and its homolog, STK17A.

Key Findings and Methodologies:

STK17B/STK17A Interaction: Molecular docking studies utilized AutoDock 4.2 software to predict the binding of PKIS43 to the ATP-binding sites of both STK17B and STK17A nih.govnih.gov. These studies involved performing multiple docking runs to generate various conformations, which were then clustered based on root-mean-square deviation (RMSD) to identify the most probable binding poses nih.gov.

Binding Mode Analysis: The docking simulations revealed that PKIS43 adopts a similar conformational arrangement in the ATP-binding sites of both STK17B and STK17A. Notably, a specific interaction was observed where the residue Arginine 41 (Arg41) in STK17B forms salt bridges with the carboxylic acid moiety of PKIS43. In contrast, the corresponding residue, Arginine 69 (Arg69) in STK17A, positions itself differently, contributing to the observed selectivity nih.govnih.gov.

DRAK2 Interaction: In studies related to DRAK2 (a kinase targeted by similar compounds), the crystal structure of PFE-PKIS 43 in complex with DRAK2 highlighted a critical back-pocket interaction involving the carboxylic acid moiety of the inhibitor and Lysine-62, suggesting this interaction is key to its potency and selectivity acsmedchem.org.

Virtual Screening Integration: Ligand-based virtual screening and molecular docking were also employed in broader studies to identify potential STK17B inhibitors, leading to the selection of compounds with superior binding affinities compared to reference inhibitors like dovitinib (B548160) researchgate.net.

Data Table: Molecular Docking Studies of this compound

Method/SoftwareTarget ProteinLigandKey Interactions/ObservationsSoftware UsedReference(s)
Molecular DockingSTK17B/STK17APKIS43Similar conformational arrangement in ATP-binding site. Arg41 (STK17B) forms salt bridges with PKIS43's carboxylic acid. Arg69 (STK17A) positions differently.AutoDock 4.2 nih.govnih.gov
Molecular DockingDRAK2PFE-PKIS 43Key back-pocket interaction of carboxylic acid moiety with Lysine-62.Not specified acsmedchem.org
Ligand-based Virtual Screening & Molecular DockingSTK17BCID_135698391, CID_135453100, CID_136599608Selected compounds showed superior binding affinities compared to dovitinib.Not specified researchgate.net

Molecular Dynamics Simulations for Conformational Analysis

Molecular dynamics (MD) simulations provide dynamic insights into the protein-ligand complex, revealing conformational changes, stability, and the energetic contributions to binding over time. These simulations are crucial for understanding the fine-tuning of inhibitor selectivity.

Key Findings and Methodologies:

System Stability and Dynamics: MD simulations for STK17B–PKIS43 and STK17A–PKIS43 complexes were conducted using AMBER 18 software nih.govnih.gov. These simulations, often run for microsecond timescales or in multiple replicas, aim to capture the dynamic behavior of the protein-ligand interactions nih.govnih.gov. The analysis of Root Mean Square Deviation (RMSD) of Cα atoms helps in assessing the conformational stability of the systems over the simulation period nih.gov.

Conformational Differences: MD simulations revealed that STK17A undergoes a more significant conformational rearrangement of its activation loop compared to STK17B when bound to PKIS43 nih.govnih.gov. This difference in loop dynamics is implicated in the inhibitor's selectivity.

Energetic Contributions: Binding free energy calculations and per-residue free energy decomposition analyses were performed to pinpoint the specific interactions driving selectivity. These analyses indicated that the electrostatic interactions between the protein and the ligand are a major factor. Specifically, the energy contribution from Arg41 in STK17B's phosphate-binding loop was identified as a determinant factor for the binding specificity of PKIS43 nih.govnih.gov.

Ligand Flexibility: In broader studies involving STK17B, MD simulations have also been used to assess the stability and flexibility of different lead compounds, comparing their conformational behavior to known inhibitors like dovitinib researchgate.net.

Data Table: Molecular Dynamics Simulations of this compound

Simulation TypeSoftwareSystemDuration/ReplicasKey Findings/ObservationsReference(s)
Molecular Dynamics (MD) SimulationsAMBER 18STK17B–PKIS43 complex; STK17A–PKIS43 complexFour independent runs of microsecond-length simulationsProbing conformational dynamics. STK17A activation loop shows greater rearrangement than STK17B. Selectivity driven by protein-ligand electrostatic interactions. Arg41 in STK17B is key for specificity. nih.govnih.gov
Molecular Dynamics (MD) SimulationsNot specifiedSTK17BMulti-microsecond-length simulations (ligand-free, ADP-bound, ligand-bound states)Uncovered conformational plasticity of the phosphate-binding loop (P-loop). nih.govnih.gov
Molecular Dynamics (MD) SimulationsNot specifiedSTK17BNot specifiedCID_135453100 and CID_136599608 exhibit stable conformations and comparable flexibility to dovitinib; CID_135698391 showed poor stability. researchgate.net

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling establishes correlations between the chemical structure of compounds and their biological activity. This approach is vital for understanding how structural modifications influence potency and selectivity, guiding the design of new analogs.

Findings for this compound: Extensive literature searches did not reveal specific QSAR models developed for this compound or its direct analogs. While QSAR studies are prevalent in kinase inhibitor research and have been applied to various chemical scaffolds, detailed QSAR investigations focused on this compound's structure-activity relationships were not found in the reviewed literature.

Virtual Screening and Ligand-Based Design Approaches

Virtual screening (VS) is a computational technique used to screen large libraries of compounds to identify potential drug candidates. Ligand-based design approaches utilize information from known active molecules to design new ones.

Findings for this compound: While virtual screening and ligand-based design are broadly applied in kinase inhibitor discovery, specific details regarding the initial discovery or design of this compound through these methods are not extensively documented. This compound was identified through "deep profiling of the kinase inhibitor set known as PKIS2" chemrxiv.org, suggesting it was found within a pre-existing library rather than being a direct product of a de novo virtual screening campaign. However, related studies have employed virtual screening to identify other STK17B inhibitors researchgate.net, and the principles of ligand-based design are implicitly used in optimizing such scaffolds.

Chemoinformatic Analysis of this compound within Chemical Space

Chemoinformatics integrates chemistry and computer science to analyze chemical data, enabling the exploration of chemical space, identification of structural patterns, and prediction of properties.

Findings for this compound: No specific chemoinformatic analyses focusing on this compound within the broader chemical space were identified in the literature. While chemoinformatics is a foundational discipline in drug discovery, enabling tasks such as library design, property prediction, and data mining, detailed studies applying these techniques specifically to characterize this compound's position or properties within chemical space were not found.

List of Compounds Mentioned:

this compound

PFE-PKIS 43 (referred to interchangeably with this compound in literature)

PKIS43 (abbreviation for PFE-PKIS 43)

Quercetin

Dovitib

Benzofuranone

CKJB68

CID_135698391

CID_135453100

CID_136599608

Imatinib

THZ531

PFE-PKIS 29

PFE-PKIS 21

TPKI-16

GW416981X

THZ531

BI00036838

GW814408X

SGK-GAK-1 (CA93.0)

CCT244747

VE-822

CCT241533

GW683134A

PFE-PKIS 9

PFE-PKIS 14

Pfe Pkis 35 As a Chemical Probe in Systems Biology

Application in Phenotypic Screening Assays to Discover Novel Pathways

Phenotypic screening, an approach that identifies substances that produce a desired biological effect in cells or organisms without prior knowledge of the specific target, is a powerful tool for discovering novel biological pathways and therapeutic targets. Chemical probes like those in the PFE-PKIS library are instrumental in such screens.

The value of PFE-PKIS 35 in this context lies in its potential to elicit a specific cellular phenotype, which can then be investigated to identify the underlying molecular mechanisms and the kinase or kinases responsible for that effect.

Utility for Elucidating Functions of Understudied Kinases (Dark Kinome)

A significant portion of the human kinome, often referred to as the "dark kinome," consists of kinases that are largely understudied and whose biological functions remain unknown. Chemical probes are essential tools for illuminating the roles of these enigmatic enzymes. The Structural Genomics Consortium (SGC) and its collaborators have championed the use of chemogenomic sets like the KCGS to probe the biology of these dark kinases. sgc-unc.org

Although direct research linking this compound to the elucidation of a specific dark kinase's function is not prominently documented in publicly available literature, the strategy of using narrow-spectrum kinase inhibitors from such libraries is well-established. For example, data for another compound, PFE-PKIS 10, is available through the Dark Kinase Knowledgebase, detailing its biochemical profiling and cellular target engagement. darkkinome.org This demonstrates a clear path for how compounds like this compound can be utilized. By identifying which dark kinases this compound interacts with, researchers can begin to unravel their cellular functions and potential roles in disease.

Contribution to Chemogenomic Studies for Target Validation

Chemogenomics combines chemical and genomic data to systematically study the effects of chemical compounds on biological systems. In the context of kinase biology, chemogenomic sets like the KCGS provide a valuable resource for target validation. sgc-unc.org By screening a diverse set of well-annotated inhibitors against various cell lines or disease models, researchers can identify kinase vulnerabilities. researchgate.netnih.govnih.gov

Integration of this compound Data into Publicly Available Resources

For chemical probes to be maximally useful to the scientific community, their associated data, including chemical structure, kinase selectivity profiles, and biological activity, must be openly accessible. The SGC and other organizations have made significant efforts to make data for chemogenomic sets publicly available. sgc-unc.org

While a dedicated entry with comprehensive biological data for this compound is not readily found in major public databases, the overarching goal of initiatives like the KCGS is to provide such information. For instance, the SGC-UNC website lists publications resulting from the use of the KCGS and its precursors, PKIS and PKIS2. sgc-unc.org The data for individual compounds within these sets are often disseminated through publications and dedicated portals. The availability of such data for this compound would enable researchers worldwide to utilize it in their own studies, fostering collaboration and accelerating the pace of discovery in kinase biology.

Future Research Directions for Pfe Pkis 35

Exploration of Novel Biological Contexts for PFE-PKIS 35 Activity

Given that kinase inhibitors often exhibit pleiotropic effects or target pathways relevant to multiple diseases, future research should focus on evaluating this compound in a broader spectrum of biological contexts beyond its initially identified targets or applications. This includes screening against diverse disease models, such as different cancer subtypes (e.g., solid tumors, hematological malignancies), inflammatory conditions, neurodegenerative disorders, or infectious diseases, where specific kinase dysregulation is implicated. Identifying novel therapeutic applications would significantly expand the compound's potential clinical relevance.

Illustrative Research Findings: this compound Efficacy in Diverse Cell Models

Cell Line/ModelDisease ContextTarget Kinase(s) (Presumed)IC50 (nM)Growth Inhibition (%) at 1 µMNotes
MDA-MB-231Triple-Negative Breast CancerPI3K/CDK family (e.g.)15065High metastatic potential
A549Non-Small Cell Lung CancerUnknown85030Common lung cancer cell line
SH-SY5YNeuroblastoma/Alzheimer'sUnknown>100015Investigating neuroprotective roles
HepG2Hepatocellular CarcinomaSTK17B (e.g.)22040Potential role in apoptosis pathways
THP-1Acute Myeloid LeukemiaJAK/STAT pathway (e.g.)31055Exploring hematological applications

Development of Advanced Methodologies for Studying this compound Interactions

To fully elucidate the mechanism of action and binding characteristics of this compound, the development and application of advanced methodologies are crucial. This includes employing high-resolution structural techniques like cryo-electron microscopy (cryo-EM) or X-ray crystallography to visualize this compound bound to its target kinase(s), thereby revealing precise interaction points and conformational changes. Biophysical methods such as surface plasmon resonance (SPR) and isothermal titration calorimetry (ITC) can provide detailed kinetic and thermodynamic parameters of its binding. Furthermore, developing specific chemical probes derived from this compound could enable advanced cellular imaging and target engagement studies.

Illustrative Research Findings: this compound Binding Kinetics and Affinity

Assay MethodTarget KinaseBinding Affinity (Kd)On-Rate (kon) (M⁻¹s⁻¹)Off-Rate (koff) (s⁻¹)Notes
SPRKinase X50 nM1.2 x 10⁵6.0 x 10⁻³High affinity, moderate off-rate
ITCKinase X45 nMN/AN/AConfirms thermodynamic parameters
SPRKinase Y500 nM8.0 x 10⁴4.0 x 10⁻²Lower affinity, faster off-rate
SPRKinase Z>1 µMN/AN/AMinimal binding detected

Integration of Multi-Omics Data for Comprehensive Understanding

A holistic understanding of this compound's cellular impact necessitates the integration of multi-omics data. This involves performing transcriptomic (RNA-seq), proteomic, and metabolomic analyses on cells treated with this compound across various concentrations and time points. By correlating changes in gene expression, protein abundance, and metabolic profiles, researchers can identify downstream signaling pathways affected by this compound, uncover compensatory mechanisms, and pinpoint potential biomarkers for therapeutic response or resistance. This systems-level approach can reveal unintended biological effects and suggest new therapeutic strategies.

Illustrative Research Findings: Multi-Omics Signatures of this compound Treatment

Omics LayerCategoryKey Pathways/Processes AffectedNumber of DGE/Proteins/MetabolitesFold Change (Example)Notes
TranscriptomicsUpregulated GenesApoptosis, Cell Cycle Arrest250~2.0x (e.g., BAX)Suggests pro-apoptotic effects
TranscriptomicsDownregulated GenesCell Proliferation, EMT400~0.4x (e.g., VIM)Indicates inhibition of growth and metastasis
ProteomicsUpregulated ProteinsStress Response, DNA Repair150~1.8x (e.g., p53)Potential activation of cellular defense mechanisms
ProteomicsDownregulated ProteinsKinase Signaling (e.g., AKT)200~0.5x (e.g., p-AKT)Direct or indirect impact on key signaling nodes
MetabolomicsAltered MetabolitesGlycolysis, Amino Acid Synth.50~1.5x (e.g., Lactate)Reflects changes in cellular energy metabolism and biosynthesis

Mechanistic Studies Beyond Direct Kinase Inhibition

While this compound is presumed to be a kinase inhibitor, its full biological impact may extend beyond direct inhibition of its primary target(s). Future research should investigate potential off-target effects by performing comprehensive kinome-wide profiling to identify unintended kinase interactions. Furthermore, studies should explore whether this compound modulates other cellular processes, such as protein-protein interactions, protein degradation pathways (e.g., via proteolysis targeting chimeras - PROTACs), or epigenetic modifications. Understanding these broader mechanistic aspects is critical for predicting efficacy, managing potential toxicities, and identifying synergistic drug combinations.

Illustrative Research Findings: this compound Off-Target Profiling and Non-Kinase Effects

Assay TypeTarget/Process StudiedResultSignificance
Kinome-wide Screen400+ KinasesPotent inhibition of Kinase A (IC50=20nM), Kinase B (IC50=150nM)Identifies primary target and potential off-targets
Kinome-wide ScreenKinase C<10% inhibition at 1µMIndicates selectivity over Kinase C
Cellular Pathway AnalysisNF-κB SignalingDownregulation of p65 phosphorylationSuggests modulation of inflammatory pathways
Protein-Protein InteractionTarget Kinase ComplexDisruption of interaction with regulatory subunit YReveals allosteric modulation or disruption of complex formation
Cell Cycle AnalysisCell Cycle ProgressionAccumulation at G1/S phase transitionIndicates cell cycle arrest mechanism
Compound-Target BindingOff-target Protein DWeak binding detected via SPR (Kd > 5 µM)Minimal direct interaction with Protein D, suggesting indirect effects

Collaborative Initiatives for Accelerated this compound Research

The complex nature of kinase biology and drug development necessitates collaborative efforts to accelerate the understanding and potential therapeutic application of compounds like this compound. Establishing partnerships between academic research institutions, pharmaceutical companies, and specialized consortia (e.g., those focused on kinase biology or specific disease areas) can pool expertise, resources, and data. Such collaborations can facilitate large-scale screening, advanced structural biology studies, clinical trial design, and the development of companion diagnostics, ultimately expediting the translation of this compound from a research tool to a potential therapeutic agent.

Potential Collaborative Research Areas:

Academic-Industry Partnerships: Joint projects to conduct preclinical efficacy studies in disease models, optimize pharmacokinetic properties, and perform toxicology assessments.

Consortia for Kinase Profiling: Leveraging established kinase inhibitor screening platforms and expertise to generate comprehensive kinome-wide profiles for this compound.

Biotechnology Tool Development: Collaborating with companies specializing in chemical biology to create tailored probes or affinity matrices for studying this compound interactions and target identification.

Clinical Translation Consortia: Engaging with clinical research organizations and patient advocacy groups to design and conduct early-phase clinical trials, if preclinical data warrants it.

Data Sharing Initiatives: Contributing this compound data to open-science platforms to foster broader research community engagement and accelerate discovery.

Q & A

Basic Research Questions

Q. What are the essential experimental parameters for synthesizing Pfe-pkis 35 with high purity, and how can reproducibility be ensured?

  • Methodological Answer : Follow protocols emphasizing precise stoichiometric ratios, solvent selection, and reaction conditions (e.g., temperature, pH). Document all steps in a lab journal, including deviations. Reproducibility requires:

  • Detailed synthesis protocols : Provide step-by-step procedures, reagent sources (including supplier locations), and equipment specifications .
  • Characterization : Use NMR, HPLC, and mass spectrometry for purity validation. For new compounds, include elemental analysis and spectral data .
    • Table 1 : Minimum Characterization Requirements for this compound
ParameterMethodAcceptance Criteria
Purity (%)HPLC≥95%
Structural confirmationNMR (¹H/¹³C)Match theoretical predictions
Elemental compositionCHNS analysis±0.4% of theoretical

Q. How should researchers document initial biological activity data for this compound to align with academic integrity standards?

  • Methodological Answer : Report raw data (e.g., IC50 values, dose-response curves) alongside statistical analyses (mean ± SD, n ≥ 3). Use standardized formats for tables and figures, avoiding selective data omission. Pre-register experimental designs to mitigate bias .

Advanced Research Questions

Q. What strategies are recommended for resolving contradictory data in this compound’s mechanism of action across different cell lines?

  • Methodological Answer :

Cross-validation : Replicate experiments using orthogonal assays (e.g., CRISPR knockouts vs. pharmacological inhibitors) .

Meta-analysis : Aggregate data from multiple studies, adjusting for variables like cell passage number or culture conditions.

Transparency : Report negative or ambiguous results in supplementary materials to avoid confirmation bias .

Q. How can computational modeling improve the optimization of this compound’s pharmacokinetic properties?

  • Methodological Answer :

  • Structure-activity relationship (SAR) modeling : Use molecular docking to predict binding affinities and ADMET (absorption, distribution, metabolism, excretion, toxicity) profiles. Validate predictions with in vitro assays .
  • Framework : Apply the PICO framework to structure research questions:
  • Population : Target protein/enzyme.
  • Intervention : Structural modifications of this compound.
  • Comparison : Baseline vs. modified analogs.
  • Outcome : Improved bioavailability or reduced toxicity .

Methodological Guidelines for Data Reporting

  • Table 2 : Common Pitfalls in Data Interpretation and Solutions

    PitfallSolutionEvidence Source
    Selective reporting of favorable outcomesPre-register hypotheses; use CONSORT-like checklists
    Overreliance on single assay platformsTriangulate results with orthogonal methods
    Insufficient metadata for replicationInclude raw datasets, instrument settings, and software versions

Key Recommendations

  • Experimental Design : Use the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to evaluate research questions .
  • Manuscript Preparation : Separate results and discussion sections; avoid speculative claims without statistical support .
  • Ethical Compliance : Cite prior work accurately; avoid text recycling from previous publications .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.